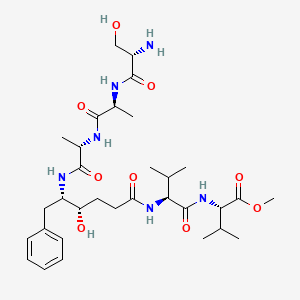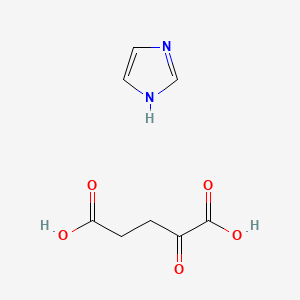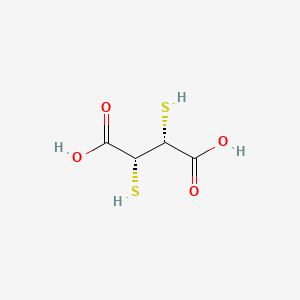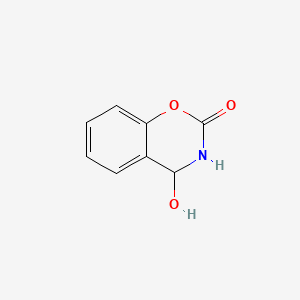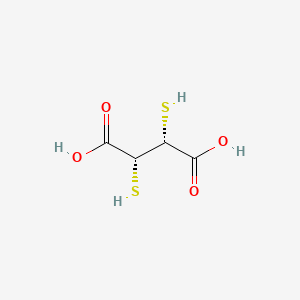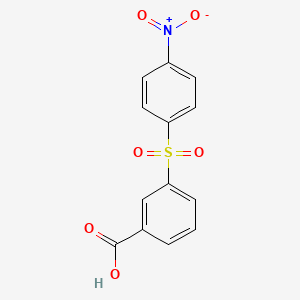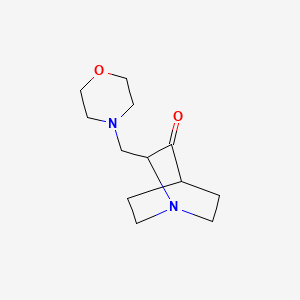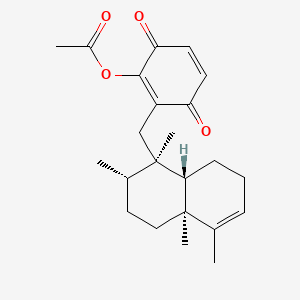![molecular formula C19H20Cl4O4 B12800327 2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 29364-37-2](/img/structure/B12800327.png)
2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 14521 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of NSC 14521 involves several synthetic routes, primarily focusing on the induction of neural stem cells from human pluripotent stem cells. Conventional methods include the formation of embryoid bodies or co-cultures with stromal cell lines. these methods can be time-consuming and variable in quality. A more efficient method involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week .
Industrial Production Methods: Industrial production of NSC 14521 typically involves large-scale cell culture systems. These systems utilize advanced bioreactors and automated processes to ensure consistent quality and high yield. The use of specific growth factors and supplements, such as Neurobasal® Medium and GIBCO® Neural Induction Supplement, is crucial in maintaining the desired cell differentiation and proliferation rates .
化学反応の分析
Types of Reactions: NSC 14521 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 14521 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to ensure efficient and selective transformations .
Major Products Formed: The major products formed from the reactions of NSC 14521 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions can produce more stable and less reactive forms of the compound .
科学的研究の応用
NSC 14521 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of neural differentiation and the effects of various chemical modifications on its activity. In biology, NSC 14521 is crucial for understanding the behavior of neural stem cells and their potential therapeutic applications in neurodegenerative diseases and neurological disorders .
In medicine, NSC 14521 is being explored for its potential in regenerative medicine and tissue engineering. Its ability to differentiate into various neural cell types makes it a promising candidate for developing treatments for conditions such as Parkinson’s disease, Alzheimer’s disease, and spinal cord injuries . In the industry, NSC 14521 is used in the development of advanced cell culture systems and bioreactors, contributing to the production of high-quality neural stem cells for research and therapeutic purposes .
作用機序
The mechanism of action of NSC 14521 involves its interaction with specific molecular targets and pathways that regulate neural stem cell differentiation and proliferation. It primarily acts by modulating the activity of key signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in neural development and cell fate determination . Additionally, NSC 14521 influences the expression of various transcription factors and genes involved in neural differentiation, thereby promoting the formation of specific neural cell types .
類似化合物との比較
NSC 14521 can be compared with other similar compounds, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan). These compounds share some similarities in their ability to modulate neural differentiation and exhibit anticancer properties. NSC 14521 is unique in its specific targeting of neural stem cells and its efficiency in inducing neural differentiation without the need for laborious processes like embryoid body formation .
List of Similar Compounds:- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
These compounds, while similar in some aspects, differ in their specific applications and mechanisms of action, highlighting the uniqueness of NSC 14521 in neural stem cell research and its potential therapeutic applications .
特性
CAS番号 |
29364-37-2 |
|---|---|
分子式 |
C19H20Cl4O4 |
分子量 |
454.2 g/mol |
IUPAC名 |
2-[2,6-dichloro-4-[2-[3,5-dichloro-4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol |
InChI |
InChI=1S/C19H20Cl4O4/c1-19(2,11-7-13(20)17(14(21)8-11)26-5-3-24)12-9-15(22)18(16(23)10-12)27-6-4-25/h7-10,24-25H,3-6H2,1-2H3 |
InChIキー |
HOAPCQUXRZSCSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)OCCO)Cl)C2=CC(=C(C(=C2)Cl)OCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




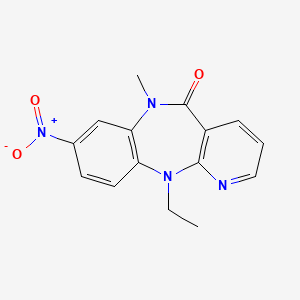
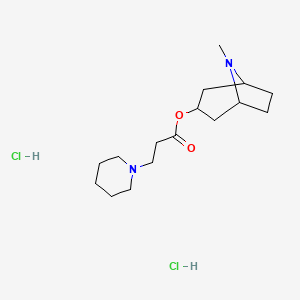
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
